Conformational Induction: XVA143 Uniquely Generates an Intermediate-Affinity Extended State
XVA143 induces a distinct extended conformation of LFA-1 characteristic of an intermediate affinity state, an effect not observed with the α I allosteric inhibitor LFA878 or the anti-αLβ2 monoclonal antibody efalizumab [1]. This was demonstrated by increased exposure of activation epitopes and monitored via monoclonal antibody binding [2].
| Evidence Dimension | Induction of intermediate-affinity extended conformation |
|---|---|
| Target Compound Data | Induces extended, intermediate-affinity state |
| Comparator Or Baseline | LFA878 and efalizumab: no such conformational induction |
| Quantified Difference | Qualitatively distinct conformational state |
| Conditions | Purified LFA-1 and cell-based assays monitoring mAb epitope exposure |
Why This Matters
This unique conformational bias directly underpins XVA143's paradoxical ability to simultaneously inhibit firm adhesion while enhancing shear-dependent rolling, a functional profile not replicable by other classes of LFA-1 inhibitors.
- [1] Mancuso RV, Welzenbach K, Steinberger P, Krähenbühl S, Weitz-Schmidt G. Downstream effect profiles discern different mechanisms of integrin αLβ2 inhibition. Biochemical Pharmacology. 2016;119:66-75. View Source
- [2] Salas A, Shimaoka M, Kogan AN, Harwood C, von Andrian UH, Springer TA. Rolling adhesion through an extended conformation of integrin alphaLbeta2 and relation to alpha I and beta I-like domain interaction. Immunity. 2004;20(4):393-406. View Source
